Di-tert-butyl 2-(pyridin-2-yl)malonate
Overview
Description
Di-tert-butyl 2-(pyridin-2-yl)malonate is a type of malonic ester . The active methylene group in the malonic ester molecule can react with other groups, making it possible to undergo alkylation, hydroxyalkylation, amide formation, and other reactions . It is an important intermediate for the synthesis of various fine chemicals such as pharmaceuticals, pesticides, dyes, and fragrances .
Synthesis Analysis
The synthesis of this compound involves two steps . The first step is the preparation of malonic acid dichloride by heating malonic acid and thionyl chloride at 50°C for three days, followed by heating at 60°C for six hours . The second step involves the addition of malonic acid dichloride to anhydrous tert-butanol in anhydrous N,N-dimethylaniline at room temperature . The solution is then heated under reflux for four hours .Molecular Structure Analysis
The molecular formula of this compound is C11H20O4 . Its average mass is 216.274 Da and its mono-isotopic mass is 216.136154 Da .Chemical Reactions Analysis
This compound can be used to produce Diazomalonsaeure-di-tert-butylester at ambient temperature . It requires reagents such as cesium carbonate, p-toluenesulfonyl azide, and solvent tetrahydrofuran .Physical and Chemical Properties Analysis
This compound is a clear colorless to slightly yellow liquid . It has a melting point of -7–6 °C, a boiling point of 110-111 °C/22 mmHg, and a density of 0.966 g/mL at 25 °C . It is hardly soluble in water .Scientific Research Applications
Synthesis and Coordination Chemistry
Di-tert-butyl 2-(pyridin-2-yl)malonate is a versatile compound in the field of coordination chemistry. It has been utilized in the synthesis of 2,6-bis(pyrazolyl)pyridines and related ligands, which are recognized for their application in creating luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Catalytic Reactions
In catalysis, this compound has been part of studies demonstrating highly efficient and enantioselective Mannich reactions of malonates with N-tert-butoxycarbonyl imines, using Yb(OTf)3/pybox catalysts at room temperature, showcasing its utility in organic synthesis (Karimi, Jafari, & Enders, 2013).
Activation and Transformation Processes
Research on activation of carboxy groups by dialkyl pyrocarbonates indicates that di-tert-butyl pyrocarbonate can be utilized as a condensing reagent in the production of symmetrical anhydrides and aryl esters of carboxylic acids, demonstrating its role in facilitating complex organic transformations (Pozdnev & Chernaya, 1984).
Electroluminescent Properties and Solar Cells
The compound has been involved in the development of novel near-infrared emitting binuclear platinum (II) complexes, where its derivatives served as cyclometalated ligands. These studies emphasize its potential in the fabrication of devices like polymer light-emitting diodes (PLEDs) with improved electroluminescent properties (Su et al., 2016).
Water Oxidation
In the field of sustainable energy, this compound derivatives have been employed in the synthesis of ruthenium complexes for water oxidation. These complexes demonstrate the compound's utility in addressing challenges related to the efficient and effective generation of oxygen from water (Zong & Thummel, 2005).
Safety and Hazards
Users should keep away from heat/sparks/open flames/hot surfaces and avoid smoking when handling Di-tert-butyl 2-(pyridin-2-yl)malonate . Protective gloves, clothing, eye protection, and face protection should be worn . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .
Properties
IUPAC Name |
ditert-butyl 2-pyridin-2-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)12(11-9-7-8-10-17-11)14(19)21-16(4,5)6/h7-10,12H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPGCHIJQUEXDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=N1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724447 | |
Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104643-39-1 | |
Record name | Di-tert-butyl (pyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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